molecular formula C8H15N3O2 B4560088 N~1~-methyl-1,4-piperidinedicarboxamide

N~1~-methyl-1,4-piperidinedicarboxamide

Cat. No.: B4560088
M. Wt: 185.22 g/mol
InChI Key: OBYCFKCAIRACAQ-UHFFFAOYSA-N
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Description

N¹-Methyl-1,4-piperidinedicarboxamide is a piperidine-based compound characterized by two carboxamide groups at the 1- and 4-positions of the piperidine ring, with a methyl substitution at the N¹ position.

Properties

IUPAC Name

1-N-methylpiperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-10-8(13)11-4-2-6(3-5-11)7(9)12/h6H,2-5H2,1H3,(H2,9,12)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYCFKCAIRACAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

N⁴-[(Furan-2-yl)methyl]-N¹-phenylpiperidine-1,4-dicarboxamide
  • Structure : Features a furan-2-ylmethyl group at N⁴ and a phenyl group at N¹.
  • Properties: Molecular Weight: 327.158 g/mol Hydrogen Bond Donors/Acceptors: 2/3 Topological Polar Surface Area (TPSA): 74.6 Ų Complexity: 429 .
  • Comparison : The furan substituent introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions with biological targets compared to the methyl group in N¹-methyl-1,4-piperidinedicarboxamide.
N¹-Phenylpiperidine-1,4-dicarboxamide
  • Structure : Phenyl group at N¹, carboxamide at C3.
Ethyl 4-Amino-1-methylpiperidine-4-carboxylate Dihydrochloride
  • Structure: Ethyl ester and amino groups on the piperidine ring.
  • Comparison: The carboxylate ester introduces hydrolytic instability compared to carboxamide groups, affecting bioavailability. The amino group may confer basicity, altering solubility and ionizability .
4-(1,1-Difluoroethyl)piperidine-1-carboximidamide
  • Structure : Difluoroethyl and carboximidamide substituents.
  • Comparison : The fluorinated group enhances electronegativity and metabolic resistance, while the carboximidamide may increase hydrogen-bond acceptor capacity .

Physicochemical and Pharmacological Properties

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors TPSA (Ų)
N¹-Methyl-1,4-piperidinedicarboxamide (Inferred) ~270–300* 2 4 ~80–90
N⁴-[(Furan-2-yl)methyl]-N¹-phenyl analog 327.16 2 3 74.6
N¹-Phenylpiperidine-1,4-dicarboxamide 255.30 2 4 74.6
Ethyl 4-amino-1-methylpiperidine-4-carboxylate 279.21 3 5 89.2

*Estimated based on structural similarity.

Unique Features of N¹-Methyl-1,4-Piperidinedicarboxamide

  • Dual Carboxamide Motif : Both carboxamides provide hydrogen-bonding sites, favoring interactions with polar residues in targets like kinases or GPCRs.
  • Predicted TPSA : ~80–90 Ų suggests moderate permeability, balancing solubility and membrane penetration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N¹-methyl-1,4-piperidinedicarboxamide and its analogs?

  • Answer : Synthesis typically involves carbodiimide-mediated coupling reactions between piperidine derivatives and activated carboxylic acids. For example, the use of EDCI/HOBt for amide bond formation is standard, with purification via column chromatography and characterization by 1H^1H-NMR and LC-MS . Substituent variations (e.g., aromatic or heterocyclic groups at the N¹-position) require tailored protecting group strategies to avoid side reactions .

Q. How can researchers confirm the structural integrity of N¹-methyl-1,4-piperidinedicarboxamide derivatives?

  • Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related piperidinedicarboxamide analogs have been resolved using single-crystal X-ray diffraction to analyze hydrogen bonding networks and torsion angles . Complementary methods include 13C^{13}C-NMR for carbonyl group validation and IR spectroscopy for amide bond identification (~1650 cm1^{-1}) .

Q. What preliminary assays are recommended for evaluating the biological activity of this compound?

  • Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and enzyme inhibition studies (e.g., topoisomerase II for anticancer potential). For example, analogs of piperidinedicarboxamide have shown activity in topoisomerase II inhibition assays, with IC50_{50} values calculated using dose-response curves .

Advanced Research Questions

Q. How can computational methods optimize the design of N¹-methyl-1,4-piperidinedicarboxamide derivatives for target-specific activity?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins (e.g., kinases or GPCRs). For instance, studies on similar carboxamides used docking to identify key hydrophobic interactions with ATP-binding pockets . QSAR models further guide substituent selection by correlating electronic (Hammett constants) or steric parameters with activity .

Q. What strategies resolve contradictions in biological activity data across different analogs?

  • Answer : Systematic SAR analysis is critical. For example, substituting the N¹-methyl group with bulkier aryl groups (e.g., phenyl or furyl) may enhance lipophilicity but reduce solubility, leading to variable pharmacokinetic profiles . Validate discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and statistical meta-analysis of replicate datasets .

Q. How do crystallographic studies inform the conformational flexibility of N¹-methyl-1,4-piperidinedicarboxamide in drug design?

  • Answer : Crystal structures reveal intramolecular hydrogen bonds (e.g., N–H⋯O=C) that stabilize chair conformations of the piperidine ring. For analogs like N¹-(4-methylphenyl)piperidine-1,4-dicarboxamide, C–H⋯O interactions with adjacent molecules influence packing and solubility . This data guides the design of rigidified analogs to improve metabolic stability .

Q. What advanced analytical techniques are essential for purity assessment in complex synthetic mixtures?

  • Answer : High-resolution LC-MS/MS with MRM (multiple reaction monitoring) detects trace impurities (<0.1%). For example, residual EDCI or HOBt reagents in synthetic batches can be quantified using a C18 column and ESI+ ionization . Chiral HPLC is recommended for enantiomeric excess determination if stereocenters are present .

Methodological Notes

  • Data Reproducibility : Include internal controls (e.g., commercial kinase inhibitors in enzyme assays) and report R2R^2 values for dose-response curves .
  • Toxicity Screening : While acute toxicity data for this compound is limited, prioritize Ames tests for mutagenicity and hERG channel assays to mitigate cardiac risks early in development .
  • Structural Diversity : Explore bioisosteric replacements (e.g., replacing amides with sulfonamides) to modulate bioavailability while retaining activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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